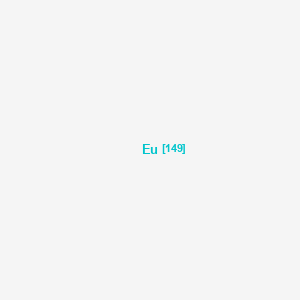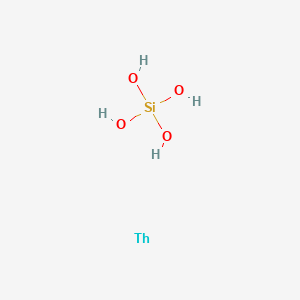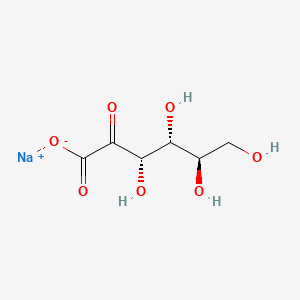
Europium-149
Descripción general
Descripción
Europium-149 is a radioisotope of the element europium, which belongs to the lanthanide series of the periodic table Europium is known for its high reactivity and is often used in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Europium-149 can be produced through the irradiation of europium-151 with neutrons. This process involves bombarding europium-151 with neutrons, which results in the formation of this compound through a series of nuclear reactions. The reaction conditions typically require a neutron source, such as a nuclear reactor, and precise control over the irradiation time and neutron flux.
Industrial Production Methods: In an industrial setting, this compound can be produced using high-energy particle accelerators. These facilities can generate the necessary neutron flux to convert europium-151 into this compound. The process involves the use of europium oxide (Eu2O3) as the target material, which is irradiated with neutrons to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Europium-149, like other europium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can react with oxygen to form europium oxide (Eu2O3). This reaction typically occurs at elevated temperatures.
Reduction: this compound can be reduced using hydrogen gas to form europium metal. This reaction requires high temperatures and a reducing atmosphere.
Substitution: this compound can participate in substitution reactions with halogens to form europium halides, such as europium chloride (EuCl3) and europium fluoride (EuF3).
Major Products: The major products formed from these reactions include europium oxide, europium metal, and various europium halides.
Aplicaciones Científicas De Investigación
Europium-149 has several scientific research applications, including:
Nuclear Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer.
Radiopharmaceuticals: this compound can be used to label biomolecules for imaging and diagnostic purposes.
Material Science: this compound is used in the study of material properties and behavior under irradiation.
Mecanismo De Acción
The mechanism by which europium-149 exerts its effects is primarily through the emission of alpha particles. These high-energy particles can cause significant damage to cellular structures, making this compound effective in targeted alpha therapy. The molecular targets of this compound include cancer cells, where it induces cell death through the generation of reactive oxygen species and direct DNA damage .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
europium-149 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-OIOBTWANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[149Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933543 | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.91794 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-89-2 | |
| Record name | Europium, isotope of mass 149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)


![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)









